molecular formula C6H8FN3 B3021983 1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 905587-41-9

1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No.: B3021983
CAS No.: 905587-41-9
M. Wt: 141.15
InChI Key: AHCHUPFJXHQIRC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

The primary target of 1-(5-Fluoropyrimidin-2-YL)ethanamine is the JAK2 kinase . This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480 . The JAK2 kinase plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in several diseases, including cancer .

Mode of Action

This compound interacts with its target, the JAK2 kinase, by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, cell migration, and apoptosis .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK2 kinase, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 1834±200 °C and a density of 1202±006 g/cm3 . It’s recommended to store the compound at 2-8°C

Result of Action

The inhibition of JAK2 kinase by this compound leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, cell migration, and apoptosis, potentially providing therapeutic benefits in diseases where the JAK-STAT pathway is dysregulated .

Action Environment

It’s worth noting that the compound was synthesized using a continuous flow biotransformation in a homogeneous system including dimethyl carbonate as a green co-solvent . This suggests that the compound’s synthesis and action may be influenced by factors such as temperature, solvent, and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1-(5-Fluoropyrimidin-2-YL)ethanamine involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and pyridoxal 5-phosphate as a cofactor . The reaction is typically carried out in a packed-bed reactor under continuous flow conditions, with dimethyl carbonate as a green co-solvent. The optically pure (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can be isolated with an enantiomeric excess greater than 99% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of enzyme-catalyzed reactions. Continuous flow biocatalysis is particularly advantageous for large-scale production due to its enhanced mass transfer and resource efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3

    (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3 (enantiomer)

    1-(5-Fluoropyridin-2-YL)ethanamine: C6H8FN2 (similar structure with pyridine ring instead of pyrimidine)

Uniqueness

This compound is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUPFJXHQIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679187
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-29-3
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottom flask containing 2-(1-azidoethyl)-5-fluoropyrimidine (Method 3, 0.60 g, 3.59 mmol) was charged with 10% Pd/C (0.191 g) and was evacuated and backfilled with H2 via a filled balloon. MeOH (10 ml) was added, and the mixture was allowed to stir at room temperature for 3 hours. The mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (0.50 g, 99%). 1H NMR (CDCl3) δ 8.60 (s, 2H), 4.65 (br s 2H), 4.10 (m, 1H), 1.20 (d, 3H).
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.191 g
Type
catalyst
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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